molecular formula C15H12N2OS B2933681 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide CAS No. 1164475-97-1

2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide

Cat. No. B2933681
CAS RN: 1164475-97-1
M. Wt: 268.33
InChI Key: ZLXKFWKNGJTPKF-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAA belongs to the class of acrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis, and the inhibition of their activity by 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is its high yield and ease of synthesis. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide can be synthesized using standard laboratory techniques and is readily available for research purposes. However, one of the limitations of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide. One potential direction is the development of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide-based materials for drug delivery and tissue engineering applications. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide's unique chemical structure and biological properties make it an excellent candidate for the development of functional materials that can be used in various biomedical applications.
Another future direction is the optimization of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide's anticancer properties. While 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has shown promising results as an anticancer agent, its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and optimize its potency and selectivity towards cancer cells.
Conclusion:
In conclusion, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been shown to possess various biological properties, including anticancer, anti-inflammatory, and analgesic properties. The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is relatively straightforward, and the compound is readily available for research purposes. Future research on 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide may lead to the development of novel materials and drugs for various biomedical applications.

Synthesis Methods

The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methylbenzamide, 3-thiophene carboxylic acid, and cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has shown promising results as an anticancer agent. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
In material science, 2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows for the formation of stable and functional materials that can be used in various applications, including drug delivery and tissue engineering.

properties

IUPAC Name

(Z)-2-cyano-N-(2-methylphenyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-11-4-2-3-5-14(11)17-15(18)13(9-16)8-12-6-7-19-10-12/h2-8,10H,1H3,(H,17,18)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXKFWKNGJTPKF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methylphenyl)-3-(3-thienyl)acrylamide

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